1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol
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Overview
Description
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and an azetidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol typically involves multi-step organic synthesis One common approach is to start with the pyridine ring and introduce the cyclopropylmethoxy group through a nucleophilic substitution reaction The azetidine ring can be formed through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions that can be implemented in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (3-(Cyclopropylmethoxy)-2-methoxypyridin-4-yl)(piperidin-1-yl)methanone
- (3-(Cyclopropylmethoxy)-2-methoxypyridin-4-yl)(pyrrolidin-1-yl)methanone
Uniqueness
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]azetidin-3-ol is unique due to the presence of both a cyclopropylmethoxy group and a hydroxyl-substituted azetidine ring. This combination of functional groups can impart unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11-6-15(7-11)13(17)10-3-4-14-12(5-10)18-8-9-1-2-9/h3-5,9,11,16H,1-2,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPCYZEEWTLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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